![molecular formula C19H28N2O2S B4732634 N-cyclooctyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide](/img/structure/B4732634.png)
N-cyclooctyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide
Übersicht
Beschreibung
N-cyclooctyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide, also known as CTOP, is a selective antagonist of the mu-opioid receptor. It is a small molecule that has been extensively studied for its potential therapeutic applications in pain management and addiction treatment.
Wirkmechanismus
N-cyclooctyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide is a selective antagonist of the mu-opioid receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. The mu-opioid receptor is activated by endogenous opioid peptides, such as endorphins and enkephalins, as well as exogenous opioid drugs, such as morphine and fentanyl. N-cyclooctyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide binds to the mu-opioid receptor and blocks the activation of the receptor by opioid ligands.
Biochemical and Physiological Effects:
N-cyclooctyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N-cyclooctyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide can inhibit the release of dopamine in the nucleus accumbens, which is a key brain region involved in the reward pathway. This suggests that N-cyclooctyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide may have potential therapeutic applications in addiction treatment. N-cyclooctyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has also been shown to inhibit the development of opioid tolerance, which is a common problem associated with long-term opioid use.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclooctyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide is its high selectivity for the mu-opioid receptor. This allows researchers to investigate the specific role of the mu-opioid receptor in pain and addiction without interference from other opioid receptors. However, one of the limitations of N-cyclooctyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide is its relatively short half-life, which can make it difficult to use in long-term studies.
Zukünftige Richtungen
There are a number of future directions for research on N-cyclooctyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide. One area of interest is the potential use of N-cyclooctyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide in combination with other drugs for pain management and addiction treatment. Another area of interest is the development of longer-acting N-cyclooctyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide analogs that can be used in long-term studies. Additionally, further research is needed to investigate the potential therapeutic applications of N-cyclooctyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide in other areas, such as depression and anxiety disorders.
Conclusion:
In conclusion, N-cyclooctyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide is a selective antagonist of the mu-opioid receptor that has been extensively studied for its potential therapeutic applications in pain management and addiction treatment. It has a number of biochemical and physiological effects, including the inhibition of dopamine release and the prevention of opioid tolerance. While there are some limitations to the use of N-cyclooctyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide in lab experiments, it remains a valuable tool for investigating the role of the mu-opioid receptor in pain and addiction. Further research is needed to fully understand the potential therapeutic applications of N-cyclooctyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide and its analogs.
Wissenschaftliche Forschungsanwendungen
N-cyclooctyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in pain management and addiction treatment. It has been shown to be highly selective for the mu-opioid receptor, which is the primary target for opioid analgesics. N-cyclooctyl-1-(2-thienylcarbonyl)-4-piperidinecarboxamide has been used in a variety of in vitro and in vivo studies to investigate the role of the mu-opioid receptor in pain and addiction.
Eigenschaften
IUPAC Name |
N-cyclooctyl-1-(thiophene-2-carbonyl)piperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2S/c22-18(20-16-7-4-2-1-3-5-8-16)15-10-12-21(13-11-15)19(23)17-9-6-14-24-17/h6,9,14-16H,1-5,7-8,10-13H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFHLYHJYYAEHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.